molecular formula C12H12ClFO3 B1326113 Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate CAS No. 473693-78-6

Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate

Cat. No. B1326113
CAS RN: 473693-78-6
M. Wt: 258.67 g/mol
InChI Key: HMHKBROFDSMJNJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate is a chemical compound that contains a fluorine and a chlorine atom. It also has an ester group (ethoxycarbonyl) and a ketone group. The presence of these functional groups suggests that it could be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 4-chloro-3-fluorophenyl group attached to the 4-oxobutanoate moiety. The fluorine and chlorine atoms could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The presence of the ester and ketone groups in this compound suggests that it could undergo a variety of chemical reactions, including nucleophilic addition or substitution, reduction, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and the presence of the fluorine and chlorine atoms. For example, it might have different solubility, boiling point, and melting point compared to compounds without these halogens .

Scientific Research Applications

Biocatalytic Transformations

  • Biocatalysis for Derivative Production : Ethyl 4-chloro-3-oxobutanoate is converted to ethyl (S)-4-chloro-3-hydroxybutanoate through biocatalysis using Escherichia coli, which co-expresses a carbonyl reductase gene and a glucose dehydrogenase gene (Ye et al., 2010).

  • Efficient Reduction by Candida magnoliae : Whole cells of Candida magnoliae have been used for the asymmetric biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate, demonstrating high yield and enantiometric excess (Xu et al., 2006).

  • Optically Pure Derivative Synthesis : Escherichia coli cells have been utilized for the synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate, showcasing the potential of microbial systems in producing high-purity chemical derivatives (Kizaki et al., 2001).

Advances in Biocatalysis

  • Novel Carbonyl Reductases for Industrial Production : Discoveries of novel carbonyl reductases have implications for the industrial production of ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate in chiral drug synthesis (Ye, Ouyang, & Ying, 2011).

  • Multi-Component Reaction Efficiency : The synthesis of 4H-isoxazol-5-ones in aqueous medium has been catalyzed using a multi-component reaction involving ethyl 4-chloro-3-oxobutanoate, highlighting the versatility and efficiency of this approach in organic synthesis (Kiyani & Ghorbani, 2015).

  • Ionic Liquid Biphasic System Application : The use of an aqueous/ionic liquid biphasic system with Aureobasidium pullulans for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate enhances productivity and optical purity of the resulting compound (Zhang et al., 2008).

Synthesis and Applications in Drug Development

  • Antimicrobial and Antioxidant Properties : Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and similar compounds synthesized from ethyl 4-chloro-3-oxobutanoate have been studied for their antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals (Kumar et al., 2016).

  • Building Blocks for Chiral Drugs : Ethyl (S)-4-chloro-3-hydroxy butanoate, derived from ethyl 4-chloro-3-oxobutanoate, serves as a building block in the synthesis of drugs for hypercholesterolemia, showcasing its importance in the pharmaceutical industry (Jung et al., 2010).

  • Enhanced Biocatalytic Efficiency : Strategies involving l-glutamine, d-xylose, and β-cyclodextrin in n-butyl acetate-water media have improved the biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, demonstrating advancements in biocatalytic efficiency (He et al., 2015).

Mechanism of Action

Without specific context or application, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the context in which it’s used, such as in a biological system or a chemical reaction .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it’s used. It could potentially be used in the synthesis of other compounds, or in various industrial or research applications .

properties

IUPAC Name

ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHKBROFDSMJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645858
Record name Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate

CAS RN

473693-78-6
Record name Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon atmosphere, to a solution of 4-chloro-3-fluoro-benzaldehyde (10 g) in N,N-dimethylformamide (50 ml) was added sodium cyanide (620 mg) at room temperature, and the mixture was stirred at the same temperature for 3 hours. Then, to the mixture was added dropwise a solution of ethyl acrylate (5.2 ml) in N,N-dimethylformamide (25 ml), and the resulting mixture was stirred at the room temperature for 3 hours. The reaction mixture was poured into water and extracted with diethyl ether. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (solvent: hexane:ethyl acetate=20:1) to obtain ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutyrate (9.4 g) as pale yellowish powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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